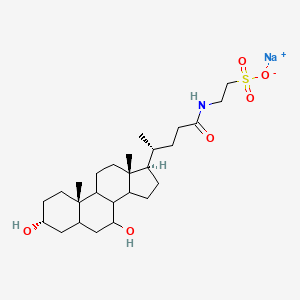

Taurochenodeoxycholic acid sodium salt

Description

Contextualizing Conjugated Bile Acids in Mammalian Physiology Research

Bile acids are amphipathic steroid molecules synthesized from cholesterol exclusively in the liver's hepatocytes. nih.gov The two primary bile acids synthesized in humans are cholic acid and chenodeoxycholic acid. teachmephysiology.comyoutube.com To increase their solubility and efficacy, these primary bile acids undergo a process of conjugation, primarily with the amino acids glycine (B1666218) or taurine (B1682933), before being secreted into the bile. nih.govelsevier.es This conjugation lowers the pKa of the bile acid, ensuring that it remains in its ionized, water-soluble salt form (bile salt) in the alkaline environment of the bile and the acidic environment of the duodenum. wikipedia.org

The primary physiological function of these conjugated bile acids is to facilitate the digestion and absorption of dietary fats and fat-soluble vitamins. elsevier.eswikipedia.orgmdpi.com In the small intestine, they act as powerful detergents, emulsifying large fat globules into smaller micelles. teachmephysiology.comwikipedia.org This process dramatically increases the surface area available for digestive enzymes, such as lipase, to break down lipids for absorption. teachmephysiology.com Beyond digestion, the synthesis and excretion of bile acids represent a major pathway for cholesterol catabolism and elimination from the body. nih.govwikipedia.org In research, the study of conjugated bile acids is crucial for understanding lipid metabolism, cholesterol homeostasis, and the pathophysiology of cholestatic liver diseases. biosynth.com

Academic Significance of Taurochenodeoxycholic Acid Sodium Salt as a Model Compound

Taurochenodeoxycholic acid (TCDCA), the taurine conjugate of chenodeoxycholic acid, is of particular academic significance as a model compound. mdpi.comnih.gov It is one of the major primary bile salts in humans and is extensively used in research to probe the signaling functions of bile acids, which extend far beyond their role as simple digestive surfactants. wikipedia.orgmdpi.com TCDCA is recognized as a key ligand for several specific receptors, allowing researchers to dissect the molecular mechanisms underlying bile acid signaling. mdpi.comnih.gov

Key research findings on TCDCA's interactions include:

Farnesoid X Receptor (FXR): TCDCA is an agonist for FXR, a nuclear receptor that acts as a primary sensor for bile acids. mdpi.comahajournals.org The activation of FXR by bile acids like TCDCA plays a central role in regulating the expression of genes involved in bile acid synthesis and transport, thereby maintaining bile acid homeostasis. ahajournals.orgjmu.edu Studies have shown that TCDCA can activate FXR in human and mouse models, but not in species like frogs and zebrafish, highlighting species-specific receptor adaptations. mdpi.com However, some research also suggests that TCDCA can induce certain cellular effects, such as apoptosis in intestinal epithelial cells, through pathways independent of FXR. rsc.org

Takeda G-protein-coupled receptor 5 (TGR5): TCDCA is a potent activator of TGR5 (also known as GPBAR1), a cell surface receptor found in various tissues. nih.govnih.gov Activation of TGR5 by TCDCA has been shown to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.govnih.gov This interaction mediates various physiological responses, including anti-inflammatory and immunomodulatory functions. nih.govnih.gov Research has demonstrated that TCDCA can activate Ca2+/CaM signaling via the TGR5 pathway. ingentaconnect.com

Glucocorticoid Receptor (GR): Studies have revealed that TCDCA can induce the transcriptional activation of the glucocorticoid receptor. mdpi.com This interaction provides a potential mechanism for the observed anti-inflammatory and immunomodulatory properties of TCDCA, which show similarities to the effects of glucocorticoids. mdpi.com

The ability of TCDCA to selectively interact with these multiple, distinct receptor types makes it an invaluable model compound for exploring the diverse biological roles of bile acids in health and disease, including liver function, metabolic regulation, and inflammation. biosynth.comavantiresearch.com

| Receptor Target | Observed Effect of TCDCA Interaction | Associated Cellular Pathway | Reference |

|---|---|---|---|

| Farnesoid X Receptor (FXR) | Agonist activity; regulation of bile acid synthesis and transport genes. | Nuclear receptor signaling, gene transcription regulation. | mdpi.comahajournals.org |

| Takeda G-protein-coupled receptor 5 (TGR5/GPBAR1) | Receptor binding and activation, leading to internalization. | Increased intracellular cAMP production; Ca2+/CaM signaling. | nih.govnih.govingentaconnect.com |

| Glucocorticoid Receptor (GR) | Induces transcriptional activation of the receptor. | Inhibition of AP-1 activation, contributing to anti-inflammatory effects. | mdpi.com |

Evolution of Research Perspectives on Bile Acid Signaling

The scientific understanding of bile acids has undergone a dramatic evolution over the past several decades. nih.gov For over a century, they were viewed primarily through the lens of their "classical" functions as biological detergents essential for the digestion of fats and the absorption of nutrients in the intestine. nih.govnih.govnih.gov Research was largely focused on their physicochemical properties and their role in cholesterol metabolism. nih.gov

A major paradigm shift occurred with the discovery that bile acids are not merely digestive aids but are also potent signaling molecules with hormone-like functions. elsevier.esnih.govnih.gov This transformation in perspective was catalyzed by the identification of specific receptors that are activated by bile acids. The discovery of the farnesoid X receptor (FXR) as a nuclear receptor for bile acids was a landmark event, revealing that these molecules could directly regulate gene expression and control their own synthesis and enterohepatic circulation. ahajournals.orgjmu.edu

Subsequently, the identification of TGR5 as a G-protein-coupled cell surface receptor for bile acids further expanded the known signaling capabilities of these molecules. nih.govnih.govuni-duesseldorf.de This discovery demonstrated that bile acids could trigger rapid, non-genomic signaling cascades, influencing energy metabolism, glucose homeostasis, and inflammatory responses in a variety of tissues. uni-duesseldorf.defrontiersin.org The modern research perspective views bile acids as versatile signaling hormones that mediate extensive inter-organ communication, particularly along the gut-liver axis. nih.govoup.com Current research continues to uncover new signaling pathways and explores the complex interplay between bile acids, the gut microbiota, and host physiology in both health and disease. nih.govportlandpress.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H44NNaO6S |

|---|---|

Molecular Weight |

521.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17?,18-,19-,20?,21?,22-,24?,25+,26-;/m1./s1 |

InChI Key |

IYPNVUSIMGAJFC-MERKEPKBSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Dynamic Transport Research

Hepatic Biosynthesis Pathways and Enzymes

The journey of taurochenodeoxycholic acid begins with the synthesis of its precursor, chenodeoxycholic acid (CDCA), from cholesterol in the liver. This synthesis occurs via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. numberanalytics.comcreative-proteomics.com

The classical pathway is the dominant route for bile acid synthesis, accounting for the majority of production. numberanalytics.com It is a multi-step process initiated by the hydroxylation of cholesterol.

The key enzymatic steps include:

7α-hydroxylation of cholesterol: This initial and rate-limiting step is catalyzed by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1) , which converts cholesterol to 7α-hydroxycholesterol. numberanalytics.comresearchgate.netnumberanalytics.com The activity of CYP7A1 is a critical point of regulation for the entire pathway. numberanalytics.com

Oxidation and Isomerization: The intermediate 7α-hydroxycholesterol undergoes oxidation by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) . researchgate.net

Side-chain Cleavage: A series of reactions, including the action of sterol 27-hydroxylase (CYP27A1) , shortens the cholesterol side chain to form CDCA. nih.govyoutube.com

The alternative pathway is initiated by the hydroxylation of cholesterol at a different position and is a less prominent, but still significant, route for CDCA synthesis. creative-proteomics.comnumberanalytics.com

The key enzymatic steps are:

27-hydroxylation of cholesterol: This pathway begins in the mitochondria with the enzyme sterol 27-hydroxylase (CYP27A1) , which converts cholesterol into 27-hydroxycholesterol (B1664032). numberanalytics.comresearchgate.netyoutube.com

7α-hydroxylation of oxysterols: The resulting 27-hydroxycholesterol is then hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) , a crucial step in this pathway. numberanalytics.comresearchgate.netnumberanalytics.com

Table 1: Key Enzymes in Chenodeoxycholic Acid Biosynthesis

| Pathway | Enzyme | Abbreviation | Function |

|---|---|---|---|

| Classical | Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting step, converts cholesterol to 7α-hydroxycholesterol. numberanalytics.comresearchgate.net |

| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Oxidizes and isomerizes the steroid nucleus. researchgate.net | |

| Alternative | Sterol 27-hydroxylase | CYP27A1 | Initiates the pathway by hydroxylating cholesterol at the C27 position. numberanalytics.comresearchgate.net |

| Oxysterol 7α-hydroxylase | CYP7B1 | Hydroxylates oxysterol intermediates. numberanalytics.comresearchgate.net |

Conjugation Processes and Regulators

Once synthesized, chenodeoxycholic acid is conjugated with the amino acid taurine (B1682933) to form taurochenodeoxycholic acid. wikipedia.org This conjugation process, a phase II biotransformation reaction, increases its water solubility and reduces its potential toxicity. nih.govnih.gov

The conjugation of CDCA with taurine is a two-step enzymatic process:

Activation of Chenodeoxycholic Acid: CDCA is first activated to its coenzyme A (CoA) ester. This reaction is catalyzed by bile acid-CoA synthetase (BACS) . researchgate.net

Amidation with Taurine: The activated CDCA-CoA is then conjugated with taurine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) . numberanalytics.comresearchgate.net

This process requires the presence of cofactors such as ATP and coenzyme A to proceed efficiently.

The efficiency of this conjugation is dependent on several factors. The availability of taurine within the hepatocyte is a critical determinant. nih.gov Furthermore, the expression and activity of the BACS and BAAT enzymes are tightly regulated. Nuclear receptors, such as the farnesoid X receptor (FXR), play a role in modulating the expression of genes that encode these enzymes, thereby controlling the rate and extent of bile acid conjugation. nih.gov

Table 2: Enzymes and Cofactors in Taurochenodeoxycholic Acid Conjugation

| Step | Enzyme/Cofactor | Abbreviation | Role |

|---|---|---|---|

| Activation | Bile acid-CoA synthetase | BACS | Activates chenodeoxycholic acid to its CoA ester. researchgate.net |

| ATP, Coenzyme A | - | Essential cofactors for the activation step. | |

| Amidation | Bile acid-CoA:amino acid N-acyltransferase | BAAT | Catalyzes the transfer of taurine to the activated bile acid. numberanalytics.comresearchgate.net |

Enterohepatic Circulation Dynamics in Animal Models

Taurochenodeoxycholic acid undergoes extensive enterohepatic circulation, a highly efficient recycling process between the liver and the intestine. nih.gov Animal models, particularly mice and rats, have been instrumental in elucidating the dynamics of this process. nih.govnih.gov

Following its synthesis and conjugation in the liver, taurochenodeoxycholic acid is secreted into the bile and stored in the gallbladder. Upon food intake, it is released into the small intestine, where it aids in the emulsification and absorption of fats. semanticscholar.org

In the terminal ileum, the majority of taurochenodeoxycholic acid (approximately 95%) is reabsorbed and returned to the liver via the portal circulation. semanticscholar.org This reabsorption is mediated by specific transporters:

Apical Sodium-Dependent Bile Acid Transporter (ASBT): Located on the apical membrane of enterocytes, ASBT is responsible for the initial uptake of conjugated bile acids from the intestinal lumen. semanticscholar.org

Organic Solute Transporter Alpha/Beta (OSTα/OSTβ): These transporters facilitate the exit of bile acids from the enterocyte across the basolateral membrane into the portal blood. semanticscholar.org

Table 3: Key Transporters in Enterohepatic Circulation

| Transporter | Abbreviation | Location | Function |

|---|---|---|---|

| Apical Sodium-Dependent Bile Acid Transporter | ASBT | Apical membrane of ileal enterocytes | Uptake of bile acids from the intestinal lumen. semanticscholar.org |

| Organic Solute Transporter Alpha/Beta | OSTα/OSTβ | Basolateral membrane of enterocytes | Efflux of bile acids into the portal circulation. semanticscholar.org |

Hepatic Uptake and Secretion Mechanisms

The liver is central to the synthesis and metabolism of TCDCA. The uptake of conjugated bile acids from the portal blood into hepatocytes is a critical step in the enterohepatic circulation. This process is primarily mediated by the sodium taurocholate cotransporting polypeptide (NTCP), also known as Solute Carrier Family 10 Member 1 (SLC10A1), located on the basolateral membrane of hepatocytes. nih.gov Research has shown that NTCP is responsible for the uptake of the majority of conjugated bile acids. nih.gov In addition to NTCP, Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1 and OATP1B3, also contribute to the hepatic uptake of TCDCA. nih.govfrontiersin.org Studies in mice have demonstrated that while NTCP is the major transporter, OATP isoforms also play a significant role. nih.gov For instance, experiments using U2OS cells expressing different transporters showed that OATP1B2, OATP1A1, and OATP1A4 all mediate the uptake of TCDCA. nih.gov

Once inside the hepatocytes, TCDCA is secreted across the canalicular membrane into the bile. This secretion is an active process driven by the bile salt export pump (BSEP), a member of the ATP-binding cassette (ABC) transporter superfamily. nih.gov The secretion of bile acids into the bile canaliculus generates an osmotic gradient that drives bile flow. nih.gov

Table 1: Key Transporters in Hepatic Uptake and Secretion of Taurochenodeoxycholic Acid

| Transporter | Location | Function | References |

| NTCP (SLC10A1) | Basolateral membrane of hepatocytes | Primary transporter for hepatic uptake of conjugated bile acids from portal blood. | nih.gov |

| OATP1B1, OATP1B3 | Basolateral membrane of hepatocytes | Contribute to the hepatic uptake of conjugated bile acids. | nih.govfrontiersin.org |

| BSEP (ABCB11) | Canalicular membrane of hepatocytes | Mediates the secretion of bile acids into the bile. | nih.gov |

Intestinal Reabsorption and Efflux Transporters

After aiding in digestion and absorption in the small intestine, the majority of TCDCA is efficiently reabsorbed to be returned to the liver. This reabsorption primarily occurs in the terminal ileum via an active transport process mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as Solute Carrier Family 10 Member 2 (SLC10A2). nih.gov This transporter is highly expressed on the apical brush border membrane of enterocytes in the distal ileum. nih.govnih.gov The high efficiency of ASBT ensures that only about 5% of intestinal bile acids are lost in feces. nih.gov

While ASBT is the primary transporter for the uptake of conjugated bile acids from the intestinal lumen, other mechanisms also play a role. Passive absorption of unconjugated and some glycine-conjugated bile acids can occur along the length of the small intestine and colon. nih.gov Once inside the enterocyte, bile acids are shuttled to the basolateral membrane and transported into the portal circulation by the heterodimeric organic solute transporter alpha/beta (OSTα/OSTβ). nih.gov

Recent research also points to the involvement of gut microbiota in modulating bile acid reabsorption. Certain gut bacteria can deconjugate bile acids, which can affect their transport and signaling properties. osdd.net

Table 2: Major Transporters in Intestinal Reabsorption of Taurochenodeoxycholic Acid

| Transporter | Location | Function | References |

| ASBT (SLC10A2) | Apical membrane of ileal enterocytes | Primary active transporter for reabsorption of conjugated bile acids from the intestinal lumen. | nih.gov |

| OSTα/OSTβ | Basolateral membrane of enterocytes | Transports bile acids from the enterocyte into the portal circulation. | nih.gov |

Renal Excretion Pathways and Modulators

Under normal physiological conditions, renal excretion of bile acids is minimal due to the efficient enterohepatic circulation. physiology.orgphysiology.org However, in cholestatic liver diseases where biliary excretion is impaired, the kidneys become a significant route for bile acid elimination. nih.gov

The renal handling of bile acids involves glomerular filtration, tubular reabsorption, and tubular secretion. Studies in dogs have shown that the renal clearance of taurocholate, a structurally similar bile acid, is less than the glomerular filtration rate, indicating tubular reabsorption. physiology.orgphysiology.org This reabsorption is an active transport process occurring in the proximal tubule. physiology.orgphysiology.org

In patients with cirrhosis, a significant portion of urinary bile acids are sulfated. nih.gov Sulfation increases the water solubility of bile acids and enhances their renal clearance. nih.govnih.gov The renal clearance of sulfated bile salts can be 20 to 200 times greater than that of their non-sulfated counterparts. nih.gov While specific transporters for the renal secretion of TCDCA are not as well-defined as in the liver and intestine, the organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) are thought to be involved in the transport of bile acids and their conjugates across the renal tubular cells.

Metabolic Fates in Extrahepatic Tissues

While the liver is the primary site of TCDCA metabolism, this bile acid is distributed to and can be metabolized in various extrahepatic tissues.

Peripheral Tissue Distribution and Accumulation Research

Following its absorption from the intestine and passage through the liver, a small fraction of TCDCA enters the systemic circulation and is distributed to peripheral tissues. nih.gov The extent of tissue distribution is influenced by factors such as blood flow, the degree of plasma protein binding, and the presence of tissue-specific transporters. msdmanuals.com

Research has investigated the distribution of bile acids in various tissues. For example, a study on the distribution of tauroursodeoxycholic acid (TUDCA), a related bile acid, in pigs following intravenous administration showed the highest tissue levels in the macula, peripheral retina, and choroid. nih.gov While specific quantitative data for TCDCA distribution across all tissues is limited, it is understood that bile acids can accumulate in different organs, where they can exert signaling functions. hmdb.canih.gov The sustained presence of bile acids in peripheral tissues can have significant physiological effects. nih.gov

Tissue-Specific Metabolic Enzyme Activity

The metabolic fate of TCDCA in extrahepatic tissues is dependent on the enzymatic machinery present in those tissues. While the liver possesses the full complement of enzymes for bile acid synthesis and conjugation, other tissues may have more limited metabolic capabilities. frontiersin.org

In the intestine, gut bacteria play a crucial role in the biotransformation of bile acids. frontiersin.orgnih.gov Bacterial enzymes can deconjugate TCDCA, separating taurine from the chenodeoxycholic acid steroid nucleus. osdd.net They can also perform dehydroxylation, converting primary bile acids into secondary bile acids. nih.gov For instance, the 7α-dehydroxylation of CDCA by gut bacteria results in the formation of lithocholic acid. frontiersin.org

In other peripheral tissues, the metabolic activity towards TCDCA is less well-characterized. However, enzymes such as cytochrome P450s, which are present in various tissues, have the potential to modify the steroid nucleus of bile acids. nih.gov For example, a study in pig liver identified a specific cytochrome P-450-dependent 6α-hydroxylation of TCDCA. nih.gov The presence and activity of such enzymes in extrahepatic tissues would determine the local metabolic fate of TCDCA and the formation of different bile acid derivatives.

Molecular and Cellular Mechanisms of Action

Nuclear Receptor Interactions and Transcriptional Regulation

TCDCA directly interacts with nuclear receptors, which are ligand-activated transcription factors that regulate the expression of target genes. These interactions are fundamental to bile acid homeostasis, lipid and glucose metabolism, and the detoxification of xenobiotics.

Taurochenodeoxycholic acid is a recognized agonist of the Farnesoid X Receptor (FXR). nih.govsemanticscholar.org Upon activation by TCDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. frontiersin.orgnih.gov This interaction initiates a transcriptional cascade that is central to metabolic regulation.

In the intestine, particularly the ileum, TCDCA-mediated FXR activation induces the expression of key target genes. nih.gov Two of the most significant downstream targets are the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). nih.govnih.gov FGF19 is a hormone that enters portal circulation and signals back to the liver to suppress bile acid synthesis by inhibiting the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classical bile acid synthesis pathway. nih.gov SHP, another nuclear receptor, is induced in both the liver and intestine and contributes to the feedback inhibition of CYP7A1. nih.govresearchgate.net

Furthermore, FXR activation by TCDCA upregulates the expression of genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP), Organic Solute Transporter alpha/beta (OSTα/OSTβ), and the Ileal Bile Acid-Binding Protein (IBABP), facilitating the efficient enterohepatic circulation of bile acids and preventing their intracellular accumulation. frontiersin.orgnih.gov While TCDCA is established as an FXR agonist, some studies have noted it is a weaker agonist compared to other bile acids and that in certain contexts, such as in intestinal epithelial cell lines, it may lead to the downregulation of FXR expression itself. nih.gov

| Target Gene | Primary Location of Induction | Function | Reference |

|---|---|---|---|

| FGF19 (Fibroblast Growth Factor 19) | Ileum | Hormone that signals to the liver to suppress bile acid synthesis via CYP7A1 inhibition. | nih.govnih.gov |

| SHP (Small Heterodimer Partner) | Ileum, Liver | Nuclear receptor that inhibits the transcription of CYP7A1. | nih.govresearchgate.net |

| BSEP (Bile Salt Export Pump) | Liver | Transporter on the hepatocyte canalicular membrane that exports bile acids into bile. | frontiersin.org |

| OSTα/OSTβ (Organic Solute Transporter α/β) | Ileum, Liver | Basolateral transporters that efflux bile acids from enterocytes and hepatocytes into circulation. | frontiersin.orgnih.gov |

The Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are critical nuclear receptors that sense the presence of foreign chemicals (xenobiotics) and endogenous compounds, regulating the expression of detoxification enzymes and transporters. nih.govfrontiersin.org While these receptors are known to be activated by certain bile acids, particularly the secondary bile acid lithocholic acid (LCA), there is no clear evidence to suggest that taurochenodeoxycholic acid is a direct agonist or modulator of PXR and CAR. frontiersin.org

Activation of PXR and CAR can influence bile acid homeostasis indirectly. nih.gov However, studies investigating the relationship between PXR/CAR activation and bile acid profiles have shown a negative correlation with serum levels of TCDCA, suggesting it does not function as an agonist for these receptors. nih.gov The regulation of drug-metabolizing enzymes like CYP3A4 and CYP2B6 is a hallmark of PXR and CAR activation, a role not directly attributed to TCDCA. saegre.org.ar

The Retinoid X Receptor (RXR) is a promiscuous and essential partner for many nuclear receptors, including FXR. frontiersin.orgnih.gov FXR exerts its transcriptional effects almost exclusively as a heterodimer with RXR (FXR/RXR). frontiersin.orgnih.gov The activation of this complex by an agonist for either partner can lead to a transcriptional response, a characteristic of a "permissive" heterodimer. nih.gov

Taurochenodeoxycholic acid, by binding to and activating the FXR subunit, modulates the function of the entire FXR/RXR complex. frontiersin.org This binding event is thought to induce conformational changes that stabilize the recruitment of coactivator proteins, which are necessary for initiating gene transcription. semanticscholar.org The dynamics of this interaction are also influenced by the availability of RXR, which can be sequestered in other complexes (e.g., homodimers or other heterodimers), and by the presence of RXR-specific ligands (rexinoids), which can modulate RXR's own activity and its partnerships. nih.govfrontiersin.org Therefore, TCDCA's effect is channeled through its ability to engage and activate the pre-formed FXR/RXR heterodimer at the DNA-binding site of target genes. frontiersin.org

G Protein-Coupled Receptor (GPCR) Signaling Activation

In addition to entering the cell to activate nuclear receptors, TCDCA can act on receptors located at the cell surface. These G protein-coupled receptors (GPCRs) translate the extracellular signal of TCDCA binding into intracellular second messenger cascades.

Taurochenodeoxycholic acid is an agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1. researchgate.net TGR5 is a cell membrane receptor coupled to a stimulatory G-protein (Gαs). nih.gov Upon binding of TCDCA, TGR5 activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net

The resulting increase in intracellular cAMP levels activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway. researchgate.netnih.gov Activated PKA can then phosphorylate various cellular proteins, including the cAMP response element-binding protein (CREB). researchgate.net The TCDCA-induced TGR5-cAMP-PKA-CREB axis has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6. researchgate.net

| Step | Molecule/Process | Description | Reference |

|---|---|---|---|

| 1 | TCDCA Binding | TCDCA binds to the extracellular domain of the TGR5 receptor. | researchgate.net |

| 2 | G-Protein Activation | The receptor activates the associated Gαs protein. | nih.gov |

| 3 | Adenylyl Cyclase Activation | Gαs activates adenylyl cyclase, which produces cAMP. | researchgate.net |

| 4 | PKA Activation | Increased cAMP levels activate Protein Kinase A (PKA). | researchgate.netnih.gov |

| 5 | Downstream Effects | PKA phosphorylates target proteins like CREB, leading to changes in gene expression and anti-inflammatory responses. | researchgate.net |

The Sphingosine-1-Phosphate Receptor 2 (S1PR2) is another GPCR whose primary ligand is the bioactive lipid sphingosine-1-phosphate (S1P). nih.govresearchgate.net However, emerging research suggests that certain conjugated bile acids, including taurocholic acid (TCA) and taurochenodeoxycholic acid (TCDCA), can also function as activators or modulators of S1PR2. plos.org

Activation of S1PR2, often studied using the more abundant bile acid TCA, initiates signaling through various pathways, including the extracellular signal-regulated kinase (ERK1/2) and protein kinase B (AKT) pathways. nih.govresearchgate.net In some cellular contexts, S1PR2 activation has been linked to the RhoA/Rho kinase (ROCK) pathway. Engagement of S1PR2 by conjugated bile acids has been implicated in the regulation of hepatic lipid metabolism and in cellular responses during cholestatic liver injury, such as inflammation and cholangiocyte proliferation. nih.govresearchgate.net While much of the specific downstream pathway elucidation has utilized TCA, TCDCA is suggested to engage this receptor and potentially trigger similar cellular events. plos.org

Ion Channel and Transporter Modulation

Taurochenodeoxycholic acid sodium salt (TCDCA sodium salt) exerts significant influence over various ion channels and transporters, playing a crucial role in cellular homeostasis and signaling pathways.

Chloride Channel Activation and Regulation

While direct modulation of chloride channels by TCDCA sodium salt is an area of ongoing investigation, studies on its unconjugated form, chenodeoxycholic acid (CDCA), and other closely related bile acids provide significant insights. Research has shown that CDCA stimulates chloride (Cl⁻) secretion in colonic epithelial cells. This effect is mediated through an increase in intracellular cyclic AMP (cAMP) and subsequent phosphorylation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key chloride channel. nih.gov

Further studies on other taurine-conjugated bile acids, such as taurodeoxycholic acid (TDCA), have demonstrated a stimulation of Cl⁻ secretion in airway epithelial cells. This process involves both the CFTR and calcium-activated chloride channels (CaCCs). physoc.org The mechanism appears to be multifaceted, involving an increase in intracellular calcium levels and cAMP production. physoc.orgnih.gov In mouse ileum, taurocholic acid has been shown to induce electrogenic Cl⁻ secretion, a process that is dependent on neural pathways and the involvement of mucosal mast cells. nih.gov In the context of cystic fibrosis, where CFTR function is impaired, bile acid-induced secretion is significantly reduced, suggesting a critical role for CFTR in this process. nih.govhopkinscf.org

The mechanism of bile acid-induced chloride secretion can be complex. For instance, at high concentrations, some bile salts can increase the permeability of tight junctions in epithelial monolayers, allowing them to access basolateral membranes and trigger an increase in intracellular calcium, which in turn stimulates chloride secretion. nih.gov

Organic Anion Transport Protein (OATP) Interactions

Taurochenodeoxycholic acid is a recognized substrate for members of the Organic Anion Transporting Polypeptide (OATP) family, particularly OATP1B1 and OATP1B3, which are highly expressed in the liver. These transporters are crucial for the hepatic uptake of various endogenous compounds, including bile acids, and xenobiotics from the blood. mdpi.com

Kinetic studies have demonstrated that conjugated bile acids, including TCDCA, are preferred substrates for OATP1B1 and OATP1B3 compared to their unconjugated counterparts. The transport of TCDCA by these OATPs is a saturable process, indicating a carrier-mediated mechanism.

Below is a data table summarizing the kinetic parameters for the uptake of various bile acids, including TCDCA, by OATP1B1 and OATP1B3.

Kinetic Parameters of Bile Acid Transport by OATP1B1 and OATP1B3

| Bile Acid | Transporter | Km (μM) | Vmax (pmol/mg protein/min) |

|---|---|---|---|

| Taurochenodeoxycholic acid (TCDCA) | OATP1B1 | 4.5 ± 0.6 | 1540 ± 50 |

| Taurochenodeoxycholic acid (TCDCA) | OATP1B3 | 2.9 ± 0.4 | 1230 ± 40 |

| Taurocholic acid (TCA) | OATP1B1 | 13.1 | 2395 |

| Taurocholic acid (TCA) | OATP1B3 | 14.7 | 1821 |

| Glycochenodeoxycholic acid (GCDCA) | OATP1B1 | 2.5 ± 0.3 | 1320 ± 40 |

| Glycochenodeoxycholic acid (GCDCA) | OATP1B3 | 1.8 ± 0.2 | 1090 ± 30 |

Data for TCDCA and GCDCA adapted from a study on time-dependent uptake of bile acids by OATP1B1 and OATP1B3. Data for TCA adapted from a comparative analysis of SLC10 members. mdpi.comelsevier.es

Apical Sodium-dependent Bile Acid Transporter (ASBT) Regulation

The Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the primary transporter responsible for the reabsorption of bile acids from the terminal ileum, a critical step in their enterohepatic circulation. nih.govrsc.org Taurochenodeoxycholic acid is a key substrate for ASBT. elsevier.es

The transport of TCDCA via ASBT is an active process that is dependent on the presence of sodium ions, with a proposed stoichiometry of 2 Na⁺ to 1 bile acid molecule. nih.gov This electrogenic transport mechanism allows for the efficient reclamation of bile acids from the intestinal lumen against a concentration gradient.

Research has shown that ASBT has a high affinity for conjugated bile acids like TCDCA. elsevier.es The regulation of ASBT expression and activity is a complex process influenced by the very bile acids it transports, often involving nuclear receptors such as the farnesoid X receptor (FXR). However, some studies suggest that TCDCA can induce apoptosis in intestinal epithelial cells through an FXR-independent mechanism. rsc.org

Mitochondrial Function and Energetics Research

Taurochenodeoxycholic acid is considered a cytotoxic bile salt, and a significant body of research points to its detrimental effects on mitochondrial function, which can ultimately lead to cell death. nih.gov

Impact on Mitochondrial Respiration and ATP Production

Hydrophobic bile acids, including the unconjugated form of TCDCA, chenodeoxycholic acid, have been shown to directly interfere with the mitochondrial electron transport chain. Studies on isolated rat liver mitochondria have demonstrated that chenodeoxycholic acid can inhibit respiratory chain complex I (NADH:ubiquinone oxidoreductase). nih.gov Other toxic bile acids have also been shown to decrease the protein levels of both complex I and complex II (succinate dehydrogenase). mdpi.com This inhibition of the respiratory chain disrupts the flow of electrons, which is essential for establishing the proton gradient required for ATP synthesis.

The disruption of mitochondrial function by TCDCA leads to a depletion of cellular ATP. nih.gov This energy crisis can trigger downstream signaling pathways leading to either apoptosis or necrosis, depending on the severity and duration of the mitochondrial insult. While direct inhibition of ATP synthase by TCDCA has not been explicitly detailed, the collapse of the mitochondrial membrane potential and the induction of the mitochondrial permeability transition pore (see below) would inherently halt ATP production by ATP synthase. nih.govpatsnap.com

Regulation of Mitochondrial Membrane Potential

One of the hallmark effects of TCDCA on mitochondria is the dissipation of the mitochondrial membrane potential (ΔΨm). nih.gov This depolarization is a critical event that precedes more severe mitochondrial damage. Studies have shown that TCDCA and its glycine-conjugated counterpart, glycochenodeoxycholic acid (GCDCA), induce a dose- and time-dependent decrease in ΔΨm. nih.gov

This loss of membrane potential is closely linked to the induction of the mitochondrial permeability transition (MPT), which involves the opening of a large, non-specific pore in the inner mitochondrial membrane known as the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.net The opening of the mPTP leads to the uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.govnih.gov

Research suggests that a key molecular target for the toxic effects of bile salts like TCDCA on the mitochondrial inner membrane is the adenine (B156593) nucleotide translocator (ANT). nih.gov By interacting with ANT, TCDCA may facilitate the conformational changes that lead to the opening of the mPTP. nih.gov

The table below summarizes the effects of different bile acids on mitochondrial membrane potential.

Effects of Bile Acids on Mitochondrial Membrane Potential (ΔΨm)

| Bile Acid | Effect on ΔΨm | Associated Mechanisms |

|---|---|---|

| Taurochenodeoxycholic acid (TCDCA) | Depolarization (Decrease) | Induction of Mitochondrial Permeability Transition (MPT), Interaction with Adenine Nucleotide Translocator (ANT) nih.gov |

| Chenodeoxycholic acid (CDCA) | Depolarization (Decrease) | Induction of MPT, can be potentiated by UDCA nih.gov |

| Deoxycholic acid (DCA) | Depolarization (Decrease) | Induction of MPT, increase in reactive oxygen species mdpi.com |

| Tauroursodeoxycholic acid (TUDCA) | Protective (Maintains ΔΨm) | Inhibition of MPT, preservation of mitochondrial integrity nih.govnih.gov |

Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. oncotarget.com When the ER's protein-folding capacity is overwhelmed, a state of ER stress ensues, triggering a set of signaling cascades known as the Unfolded Protein Response (UPR). physiology.org The UPR aims to restore homeostasis by reducing protein synthesis, degrading misfolded proteins, and increasing the production of molecular chaperones. ahajournals.org While the structurally related bile acid, tauroursodeoxycholic acid (TUDCA), is well-documented as a chemical chaperone that alleviates ER stress, specific research detailing the direct effects of this compound on the UPR pathways is limited. physiology.orgnih.gov The following sections describe the key components of the UPR that are known to be modulated by chemical chaperones.

ER chaperones are fundamental to protein quality control. hse.ru A key ER chaperone is the 78-kDa glucose-regulated protein (GRP78), also known as Binding-immunoglobulin protein (BiP). oncotarget.commdpi.com Under normal conditions, BiP binds to the luminal domains of the three main UPR sensors, keeping them inactive. oncotarget.commdpi.com Upon accumulation of unfolded proteins, BiP dissociates from these sensors to assist in protein folding, thereby activating the UPR. oncotarget.com An adaptive UPR response involves the transcriptional upregulation of chaperones like GRP78 to enhance the protein-folding capacity of the ER. ahajournals.org Studies on the related compound TUDCA have shown that it can attenuate ER stress by reducing the upregulation of BiP/GRP78, suggesting a restoration of ER homeostasis. nih.govspandidos-publications.com

The UPR is mediated by three main ER-transmembrane proteins: PERK, IRE1, and ATF6. kuleuven.bespandidos-publications.com

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). kuleuven.beresearchgate.net This action leads to a general attenuation of protein translation, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in apoptosis, and ER-associated degradation (ERAD). mdpi.comresearchgate.net Studies on TUDCA have shown it can diminish PERK phosphorylation, thereby reducing ER stress. physiology.org

IRE1 (Inositol-requiring enzyme 1): IRE1 is an endoribonuclease that, when activated, unconventionally splices the mRNA of X-box binding protein 1 (XBP1). hep.com.cnahajournals.org This splicing event produces a potent transcription factor (XBP1s) that drives the expression of genes involved in ERAD and protein folding. ahajournals.org The related compound TUDCA has been observed to reduce XBP-1 splicing. nih.gov

ATF6 (Activating Transcription Factor 6): When ER stress occurs, ATF6 moves to the Golgi apparatus, where it is cleaved to release its cytosolic domain. kuleuven.bemdpi.com This active fragment translocates to the nucleus and functions as a transcription factor, upregulating ER chaperones and components of the ERAD machinery. ahajournals.orgmdpi.com

While TUDCA has been shown to modulate these pathways to alleviate ER stress, further research is required to elucidate the specific interactions of this compound with these UPR sensors. researchgate.netnih.gov

Autophagy and Lysosomal Pathways Regulation

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. nih.gov The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded. nih.gov The role of bile acids in regulating this pathway is complex and can be context-dependent.

The formation of autophagosomes is a critical initiation step in autophagy. Research has demonstrated that in microglia, TCDCA activates autophagy to suppress inflammatory responses. nih.gov This activation implies an induction of autophagosome formation. The process of autophagosome formation is often monitored by tracking the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II). nih.gov An increase in LC3-II is a hallmark of active autophagosome formation. nih.gov

| Compound | Effect on Autophagy | Cellular Context | Source |

|---|---|---|---|

| Taurochenodeoxycholic Acid (TCDCA) | Activation | Microglia | nih.gov |

| Hydrophobic Bile Acids (e.g., CDCA) | Inhibition of autophagosome-lysosome fusion | Hepatocytes | nih.gov |

| Taurocholate | Inhibition of autophagosome formation | Hepatocytes | wjgnet.com |

The final stage of autophagy relies on functional lysosomes. Lysosomal biogenesis, the process of generating new lysosomes, is primarily controlled by the master regulator Transcription Factor EB (TFEB). diabetesjournals.org When activated, TFEB translocates to the nucleus and promotes the expression of genes involved in lysosomal formation and autophagy. diabetesjournals.org

Once autophagosomes fuse with lysosomes, their contents are degraded by lysosomal hydrolases, with cathepsins being among the most important proteases. Cathepsins, such as Cathepsin B and Cathepsin D, are crucial for the breakdown of proteins within the acidic environment of the lysosome. The activity of these enzymes is a key indicator of lysosomal degradative capacity. diabetesjournals.org

Currently, there is a lack of direct scientific evidence detailing the effects of this compound on lysosomal biogenesis and TFEB activation. However, a study on the related compound TUDCA found that it reduced cathepsin B activity in pancreatic acini, suggesting a potential modulatory role for this class of bile acids on lysosomal enzyme function. physiology.org

Cellular Proliferation, Differentiation, and Apoptosis Pathways

This compound exerts profound effects on the delicate balance between cell growth, specialization, and death. Its interactions with key signaling networks dictate the fate of a cell, influencing whether it divides, differentiates, or undergoes programmed self-destruction.

Signaling Cascades Governing Cell Cycle Progression

The progression of a cell through its life cycle is a tightly regulated process, orchestrated by a series of checkpoints and molecular switches. While research specifically detailing the direct effects of TCDCA on all cell cycle regulators is still evolving, evidence suggests its ability to halt cell proliferation, indicating an influence on these critical pathways.

Studies on related bile acids and other compounds that induce cell cycle arrest provide a framework for potential mechanisms. The cell cycle is primarily driven by enzymes called cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory partners, the cyclins. Different cyclin-CDK complexes govern specific transitions between the phases of the cell cycle (G1, S, G2, and M). For instance, the Cyclin D-CDK4/6 complex is crucial for entry into the G1 phase, while Cyclin E-CDK2 activity is essential for the G1/S transition. wikipedia.orgnih.gov

Inhibitors of CDKs, such as the p16INK4a and p21WAF1/Cip1 proteins, act as crucial brakes on cell cycle progression. nih.govnih.gov It is plausible that TCDCA may exert its anti-proliferative effects by modulating the expression or activity of these key regulatory proteins. For example, studies have shown that other bile acids can influence the expression of p21, which can, in turn, affect cell cycle progression and apoptosis. nih.gov Some compounds have been shown to induce a G1/S phase arrest by reducing the expression of cyclins A and D1, as well as CDK2 and CDK4. nih.gov While direct evidence for TCDCA is still needed, these findings suggest a likely mechanism of action involving the modulation of these central cell cycle regulators. Further research is required to elucidate the precise cyclin-CDK complexes and inhibitors that are targeted by TCDCA to control cell cycle progression.

Apoptotic Induction and Anti-apoptotic Mechanisms

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. TCDCA has been shown to be a potent inducer of apoptosis in various cell types, acting through a complex interplay of signaling pathways.

Research indicates that TCDCA can trigger apoptosis in intestinal epithelial cells, a process that appears to be independent of the farnesoid X receptor (FXR), a key nuclear receptor for bile acids. nih.gov Instead, the apoptotic effects of TCDCA are mediated through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov Specifically, TCDCA has been found to upregulate the expression of caspase-9. nih.gov In another study on fibroblast-like synoviocytes, TCDCA was shown to significantly enhance apoptosis by increasing the gene expression and activity of both caspase-3 and caspase-8. nih.gov

The role of the Bcl-2 family of proteins, which are central regulators of apoptosis, is also implicated in the action of TCDCA. One study demonstrated that TCDCA treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov The balance between pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2) of this family is critical in determining a cell's susceptibility to apoptosis. wikipedia.orgresearchgate.netcreative-bioarray.com By downregulating Bcl-2, TCDCA shifts this balance in favor of apoptosis.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway also appears to play a multifaceted role in TCDCA-mediated apoptosis. In some contexts, TCDCA has been shown to suppress the DNA-binding activity of NF-κB, a pathway that can promote cell survival. nih.gov This suppression may contribute to its pro-apoptotic effects. Conversely, other studies have shown that TCDCA, along with other bile salts, can increase resistance to apoptosis through an NF-κB-mediated increase in the expression of X-linked inhibitor of apoptosis protein (XIAP), which in turn inhibits caspase-3 activity. researchgate.net This suggests that the influence of TCDCA on the NF-κB pathway and its ultimate effect on apoptosis may be cell-type specific and dependent on the cellular context.

| Cell Type | Effect of TCDCA | Key Mediators | Reference |

|---|---|---|---|

| Intestinal Epithelial Cells | Inhibits proliferation and induces apoptosis | Caspase-9, Bcl-2 (downregulation) | nih.gov |

| Fibroblast-like Synoviocytes | Enhances apoptosis | Caspase-3, Caspase-8, NF-κB (suppression) | nih.gov |

| Normal Intestinal Epithelial Cells (IEC-6) | Increases resistance to TNF-α/CHX-induced apoptosis | NF-κB (activation), XIAP (upregulation) | researchgate.net |

Cellular Senescence Modulation

Cellular senescence is a state of irreversible growth arrest that plays a complex role in aging and age-related diseases. Senescent cells are characterized by distinct morphological and biochemical changes, including the expression of specific biomarkers such as senescence-associated β-galactosidase (SA-β-gal), p16INK4a, and p21WAF1/Cip1. nih.govresearchgate.netresearchgate.netembopress.orgresearchgate.net

Currently, there is a lack of direct scientific evidence from the conducted searches specifically investigating the role of this compound in the modulation of cellular senescence. While the cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/Cip1 are known to be key players in the establishment and maintenance of the senescent state, and TCDCA is known to influence cell cycle progression, no studies were found that directly link TCDCA to the regulation of these specific senescence markers. nih.govresearchgate.netembopress.orgnih.gov Similarly, no research was identified that examined the effect of TCDCA on the activity of senescence-associated β-galactosidase, a widely used biomarker for senescent cells. researchgate.netresearchgate.net

Therefore, the impact of this compound on cellular senescence remains an open area for future investigation. Understanding whether TCDCA can induce or inhibit senescence, and through which molecular pathways, will be crucial for a comprehensive understanding of its physiological and pathological roles.

Interactions with Biological Systems in Research Models

Gut Microbiome Interplay and Metabolite Profiles

The gut microbiome, a complex ecosystem of microorganisms residing in the digestive tract, plays a pivotal role in host health and disease. Taurochenodeoxycholic acid (TCDCA) actively engages with this microbial community, influencing its composition and metabolic activities.

Bile acids, including TCDCA, possess antimicrobial properties that can shape the gut microbiota's structure. nih.gov High-fat diets have been shown to alter the gut microbiota, leading to an increase in bile acid metabolites like TCDCA, which can act as irritants and potentially compromise the gut lining. mercola.com This alteration in the bile acid pool can select for specific microbial populations capable of tolerating and metabolizing these compounds. nih.govnih.gov For instance, diets high in animal protein and saturated fat increase the secretion of taurine-conjugated bile acids, which in turn influences the microbial composition. nih.govnih.gov Research suggests that TCDCA administration can modulate the gut microbiota composition in animal models. nih.gov In a study on mice with non-alcoholic fatty liver disease (NAFLD), treatment with a related bile acid, tauroursodeoxycholic acid (TUDCA), resulted in a gut microbiota composition that was different from that of high-fat diet-fed mice and more similar to that of mice on a normal chow diet. nih.gov

Commensal bacteria in the gut are equipped with enzymes that can biotransform primary bile acids, such as chenodeoxycholic acid (CDCA), into secondary bile acids. nih.govbiorxiv.org TCDCA, the taurine-conjugated form of CDCA, is a substrate for these bacterial enzymes. A key biotransformation process is deconjugation, catalyzed by bile salt hydrolases (BSH) present in various gut bacteria, which separates the taurine (B1682933) molecule from the steroid core. nih.govmdpi.com Following deconjugation, the resulting CDCA can undergo further modifications. One of the most significant is 7α-dehydroxylation, which converts CDCA into the secondary bile acid, lithocholic acid (LCA). nih.gov This multi-step enzymatic process is carried out by a specific consortium of gut bacteria. biorxiv.org

Furthermore, the epimerization of TCDCA to its stereoisomer, tauroursodeoxycholic acid (TUDCA), is another crucial biotransformation mediated by the gut microbiota. researchgate.net This reaction is catalyzed by a pair of enzymes: 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). researchgate.net Researchers have successfully identified and characterized these enzymes from the gut microbiota of black bears, where TUDCA is a major bile acid component. researchgate.net

| Bacterial Transformation of Taurochenodeoxycholic Acid | |

| Initial Substrate | Taurochenodeoxycholic acid (TCDCA) |

| Key Bacterial Enzymes | Bile Salt Hydrolase (BSH), 7α-dehydroxylase, 7α-hydroxysteroid dehydrogenase (7α-HSDH), 7β-hydroxysteroid dehydrogenase (7β-HSDH) |

| Primary Transformation | Deconjugation to Chenodeoxycholic acid (CDCA) and Taurine |

| Secondary Transformations | 7α-dehydroxylation of CDCA to Lithocholic acid (LCA); Epimerization of TCDCA to Tauroursodeoxycholic acid (TUDCA) |

The interactions between TCDCA and the gut microbiota have significant implications for host-microbe communication and the integrity of the intestinal barrier. In a mouse model, oral administration of TCDCA was found to significantly inhibit the expression of tight junction proteins, including zonula occludens-1 (ZO-1), occludin, and claudin-1, as well as mucin-2. rsc.org This suggests a potential role for TCDCA in modulating gut permeability. Conversely, studies with the related bile acid TUDCA have shown protective effects on the gut barrier. nih.govnih.gov In a mouse model of NAFLD, TUDCA administration improved intestinal barrier function by increasing the levels of tight junction molecules. nih.gov Similarly, TUDCA has been shown to improve intestinal barrier function in weaned piglets. nih.gov Dietary supplementation with taurodeoxycholic acid (TDCA) has also been demonstrated to alleviate mucosal damage and improve survival after induced intestinal injury in mice by increasing resistance to apoptosis, stimulating enterocyte proliferation, and increasing villus length. johnshopkins.edu Chronically high concentrations of gut and fecal bile acids, which can occur with high-fat diets, are associated with reduced gut barrier integrity. mercola.com

Metabolic Homeostasis Regulation in Animal Models

TCDCA and its derivatives are emerging as important signaling molecules in the regulation of host metabolism, particularly concerning glucose and lipid homeostasis.

Research in various animal models demonstrates the potential of taurine-conjugated bile acids to improve glucose metabolism and insulin (B600854) sensitivity. In a study using a diabetic rat model, long-term supplementation with taurocholic acid (TCA) improved glucose tolerance, increased insulin and GLP-1 secretion, and enhanced insulin sensitivity. nih.govmedscimonit.com Another related bile acid, TUDCA, has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-fed mice. nih.govnih.gov These beneficial effects may be partly mediated by the interaction of these bile acids with specific receptors, such as the G-protein-coupled bile acid receptor TGR5 and potentially even the insulin receptor itself. nih.gov Molecular docking experiments have suggested that TUDCA can bind to the insulin receptor, potentially acting as an agonist. nih.gov Furthermore, TUDCA treatment in obese mice has been shown to improve insulin sensitivity in the liver and muscle. wustl.edu In a streptozotocin-induced mouse model of Alzheimer's disease, which also exhibits features of metabolic disturbance, TUDCA treatment enhanced glucose homeostasis. nih.gov The mechanism may also involve the modulation of inflammatory pathways and endoplasmic reticulum (ER) stress, as TUDCA is known to act as a chemical chaperone that can alleviate ER stress. wustl.edu One study found that the beneficial effects of metformin (B114582) on insulin sensitivity in obese mice were associated with an increased accumulation of TUDCA in the intestine and liver. researchgate.net

| Effect of Taurine-Conjugated Bile Acids on Glucose Homeostasis in Animal Models | |

| Animal Model | Diabetic Rats |

| Compound | Taurocholic Acid (TCA) |

| Observed Effects | Improved glucose tolerance, increased insulin and GLP-1 secretion, enhanced insulin sensitivity. nih.govmedscimonit.com |

| Animal Model | High-Fat Diet-Induced Obese Mice |

| Compound | Tauroursodeoxycholic Acid (TUDCA) |

| Observed Effects | Improved glucose tolerance and insulin sensitivity, increased muscle insulin signaling. nih.govwustl.edu |

| Animal Model | Streptozotocin-Induced Alzheimer's Disease Mice |

| Compound | Tauroursodeoxycholic Acid (TUDCA) |

| Observed Effects | Enhanced glucose homeostasis, improved glucose tolerance and insulin sensitivity. nih.gov |

TCDCA plays a direct role in the metabolic processes of lipids. nih.govfrontiersin.org Studies in hyperlipidemic mouse models have demonstrated the lipid-lowering effects of TCDCA. nih.govfrontiersin.orgfrontiersin.org Oral administration of TCDCA to mice fed a high-fat diet resulted in a significant reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels. nih.govnih.govmdpi.com Histopathological analysis of the liver in these mice showed reduced fat deposition and amelioration of hepatocyte steatosis. nih.govmdpi.com

Immune Response Modulation in Cellular and Animal Models

Taurochenodeoxycholic acid sodium salt and related bile acids exert significant immunomodulatory effects, influencing both innate and adaptive immunity. These actions are largely mediated through interactions with bile acid receptors, such as TGR5 and the farnesoid X receptor (FXR), which are expressed on various immune cells. nih.govfrontiersin.org

TCDCA has demonstrated potent anti-inflammatory properties by downregulating the expression of key pro-inflammatory cytokines. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, TCDCA treatment mitigated the hyperactivation of astrocytes and reduced the mRNA expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in the brain cortex. nih.gov This effect was mediated through the TGR5 receptor, as its inhibition abolished the anti-inflammatory actions of TCDCA. nih.gov

Similarly, in peritoneal macrophages isolated from rats with adjuvant-induced arthritis, TCDCA markedly inhibited the mRNA and protein expression of TNF-α, IL-1β, and IL-6. acgpubs.org This suppression was linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. TCDCA achieved this by increasing the expression of IκBα, an inhibitor of NF-κB. acgpubs.org Further studies have shown that TCDCA can also inhibit the activator protein-1 (AP-1) transcription factor, another critical pathway in inflammation, via activation of the glucocorticoid receptor. nih.govmdpi.com In a sepsis model, infusion of taurodeoxycholate (B1243834) (TDCA) significantly decreased serum levels of pro-inflammatory cytokines including TNF-α, MCP-1, and IL-6. frontiersin.org

Table 2: Effect of TCDCA on Pro-inflammatory Cytokine Expression

| Model System | Stimulus | Key Cytokines Downregulated | Proposed Mechanism | Citation |

|---|---|---|---|---|

| Mice (EAE model) & C6 Astrocytic Cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6, iNOS, COX2 | Activation of TGR5; Inhibition of AKT/NF-κB signaling pathway. | nih.gov |

| Rat Peritoneal Macrophages (Adjuvant Arthritis model) | N/A (from arthritic rats) | TNF-α, IL-1β, IL-6 | Inhibition of NF-κB activity via upregulation of IκBα expression. | acgpubs.org |

| Rat Fibroblast-Like Synoviocytes | Interleukin-1β (IL-1β) | TNF-α, IL-1β, IL-6 | Inhibition of AP-1 activation via glucocorticoid receptor stimulation. | nih.govmdpi.com |

| Mice (Sepsis model) | Lipopolysaccharide (LPS) | TNF-α, MCP-1, IL-6, IL-1β | Increased number and function of myeloid-derived suppressor cells (MDSCs). | frontiersin.org |

TCDCA and its structural analogs influence the activation and migration of several immune cell types. In the central nervous system (CNS), TCDCA has been shown to reduce the activation of astrocytes and microglia, which are key players in neuroinflammation. nih.govcsic.es In a mouse model of acute neuroinflammation induced by lipopolysaccharide (LPS), tauroursodeoxycholic acid (TUDCA) reduced microglial reactivity and their migratory capacity. csic.es This was associated with decreased expression of chemoattractants like MCP-1 and vascular adhesion proteins such as VCAM-1, which are necessary for immune cell infiltration into the CNS. csic.es

The effects of bile acids extend to peripheral immune cells. TCDCA has been found to inhibit the proliferation of peritoneal macrophages in models of arthritis. acgpubs.org In sepsis, taurodeoxycholate (TDCA) was shown to increase the number of granulocytic myeloid-derived suppressor cells (MDSCs), a population of cells known for their ability to suppress T-cell responses and resolve inflammation. frontiersin.org These TDCA-induced MDSCs were more effective at suppressing T-cell proliferation and protecting against sepsis when transferred to other mice. frontiersin.org

Conversely, some bile acids can modulate T-cell differentiation. For instance, lithocholic acid (LCA) has been shown to inhibit the activation of pro-inflammatory Th1 cells. nih.gov In contrast, taurocholic acid (TCA) has been reported to decrease the number of Th17 cells in the intestine, which are crucial for controlling fungal infections like Candida albicans. mdpi.com This suggests that the specific immunomodulatory effect can depend on the particular bile acid and the immunological context.

The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins. nih.gov While direct evidence detailing TCDCA's role in the synthesis of these specific SPMs is limited, its demonstrated anti-inflammatory actions are consistent with promoting a pro-resolution environment.

The primary mechanism by which TCDCA contributes to the resolution of inflammation appears to be through the suppression of pro-inflammatory signaling pathways and the limitation of immune cell infiltration. By inhibiting the NF-κB and AP-1 pathways, TCDCA effectively turns off the sustained production of pro-inflammatory cytokines and chemokines that drive the inflammatory response. acgpubs.orgnih.gov This "braking" of the inflammatory cascade is a prerequisite for the resolution phase to begin. youtube.com

Furthermore, the ability of TCDCA's analog, TUDCA, to reduce microglial migration and the expression of adhesion molecules prevents the continued recruitment of inflammatory cells to the site of injury. csic.es The transition from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory, pro-resolving M2 phenotype is crucial for clearing apoptotic cells and debris and for initiating tissue repair. nih.gov The inhibition of pro-inflammatory cytokine production by TCDCA in macrophages likely facilitates this phenotypic switch, thereby contributing to the resolution of inflammation. acgpubs.org The induction of MDSCs by TDCA also represents a powerful pro-resolving mechanism, as these cells actively suppress effector immune cells to dampen inflammation. frontiersin.org

Neurobiological System Interactions

This compound and other bile acids are emerging as key signaling molecules within the gut-brain axis, the bidirectional communication network connecting the gastrointestinal tract and the central nervous system. restorativemedicine.org Bile acids can cross the blood-brain barrier and are found in brain tissue, where they can interact with receptors on neurons and glial cells. restorativemedicine.orgfrontiersin.orgnih.gov

Metabolomic studies of post-mortem brain samples from Alzheimer's disease patients have revealed altered levels of several bile acids, including TCDCA, suggesting a link between bile acid dysregulation and neurodegenerative processes. frontiersin.org The communication is bidirectional; bile acids produced in the liver and modified by the gut microbiota can signal to the brain, while the brain can in turn influence gut function and bile acid synthesis. frontiersin.orgnih.gov

In the brain, TCDCA and its close relative TUDCA exert neuroprotective effects primarily by modulating neuroinflammation. As detailed previously, TCDCA can suppress the activation of astrocytes and microglia, the resident immune cells of the CNS. nih.gov This action is mediated through the TGR5 receptor and the subsequent inhibition of the pro-inflammatory NF-κB pathway. nih.gov TUDCA has been shown to reduce the production of inflammatory mediators by microglia, which is beneficial in various models of neurodegenerative diseases. nih.govfrontiersin.org By dampening the inflammatory response within the CNS, these bile acids help protect neurons from damage and preserve neurological function. nih.govrestorativemedicine.org

Beyond inflammation, bile acids can modulate neuronal signaling directly. For example, CDCA and other primary bile acids can block both GABA-A and NMDA receptors, which are critical for neurotransmission. nih.gov Research has also identified a gut-brain axis involving bile acids that regulates glucose metabolism through the hypothalamus, indicating that bile acid signaling in the brain can have systemic metabolic consequences. nih.gov

Neuroinflammation Pathways in Experimental Models

Taurochenodeoxycholic acid (TCDCA) has demonstrated significant anti-neuroinflammatory properties in various experimental models, particularly by modulating astrocyte activity and associated signaling pathways. Astrocytes, a type of glial cell in the central nervous system (CNS), are known to contribute to neuroinflammation, and their hyperactivation is a pathological feature in diseases like multiple sclerosis (MS). nih.govnih.gov

In a key study utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human MS, TCDCA administration was found to effectively alleviate disease progression and improve neurological behavior. nih.gov This therapeutic effect was linked to its ability to mitigate the hyperactivation of astrocytes in the brain cortex. nih.gov TCDCA treatment led to a significant downregulation of the mRNA expression of several pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase 2 (COX2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Further in vitro experiments using a lipopolysaccharide (LPS)-stimulated C6 astrocytic cell line corroborated these findings. TCDCA dose-dependently decreased the production of nitric oxide (NO) and reduced the protein expression of iNOS and glial fibrillary acidic protein (GFAP), a marker of astrocyte activation. nih.gov

The mechanism underlying these anti-inflammatory effects appears to be mediated through the G-protein coupled bile acid receptor 1 (TGR5) and the subsequent modulation of the AKT/NF-κB signaling pathway. nih.gov TCDCA treatment was shown to decrease the phosphorylation of AKT, the inhibitor of NF-κB α (IκBα), and nuclear factor κB (NF-κB) itself. nih.gov It also inhibited the translocation of NF-κB to the nucleus, a critical step in the activation of inflammatory gene transcription. nih.govacgpubs.org The involvement of TGR5 was confirmed when a TGR5 inhibitor, triamterene, eliminated the anti-inflammatory effects of TCDCA in the LPS-stimulated C6 cells. nih.gov Another study on primary astrocyte cultures also found that TCDCA significantly decreased the expression of TNF-α, IL-1β, and astrocyte activation markers, suggesting a specific anti-inflammatory role for TCDCA on these cells. researchgate.net

Table 1: Effects of Taurochenodeoxycholic Acid (TCDCA) on Neuroinflammation Markers in Experimental Models

| Experimental Model | Cell Type | Treatment | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Brain Cortex (in vivo) | TCDCA | Mitigated astrocyte hyperactivation; Downregulated mRNA of iNOS, COX2, TNF-α, IL-1β, IL-6. | nih.gov |

| Lipopolysaccharide (LPS)-stimulated C6 Astrocytic Cells | C6 Astrocytes (in vitro) | TCDCA | Dose-dependently decreased NO production; Reduced protein expression of iNOS and GFAP; Inhibited phosphorylation of AKT, IκBα, and NF-κB. | nih.gov |

| Cytokine-stimulated Primary Astrocytes | Primary Mouse Astrocytes (in vitro) | TCDCA (50 µM) | Significantly decreased mRNA expression of TNF-α, IL-1β, and astrocyte activation markers (LCN2, Serpina3n). | researchgate.net |

| Adjuvant Arthritis (AA) Rat Model | Peritoneal Macrophages (ex vivo) | TCDCA | Inhibited NF-κB activation and IκBα degradation; Reduced expression of TNF-α, IL-1β, IL-6. | acgpubs.org |

Blood-Brain Barrier Integrity and Permeability

The interaction of Taurochenodeoxycholic acid (TCDCA) with the blood-brain barrier (BBB) is complex, with research indicating varied effects on its integrity and permeability depending on the experimental model and concentration used. The BBB is a highly selective barrier formed by endothelial cells that protects the brain, and its disruption is implicated in various neurological conditions.

In an in situ rat brain perfusion model, TCDCA was shown to increase the permeability of the BBB. nih.gov At a concentration of 0.2 mM, TCDCA caused a significant disruption of the BBB's integrity, as measured by the passage of a radiotracer, without causing apparent ultrastructural damage to the microvasculature. nih.gov However, at a higher concentration of 2 mM, the compound induced more severe and widespread structural changes, including vacuolation of the cerebral cortex and damage to the endothelium. nih.gov These findings suggest that at lower concentrations, TCDCA may cause a subtle modification of the BBB, while at concentrations of 1.5 mM and above, its effects are likely due to a lytic, detergent-like action on the endothelial cell membranes. nih.govnih.gov

Conversely, a study using an in vitro model of the BBB, consisting of rat brain microvessel endothelial cell (RBMEC) monolayers, found that TCDCA did not significantly increase permeability over a 24-hour treatment period. nih.gov This contrasts with other bile acids like chenodeoxycholic acid and deoxycholic acid, which did increase permeability in the same model by disrupting tight junction proteins via a Rac1-dependent mechanism. nih.govresearchgate.net The discrepancy between the in situ perfusion and in vitro monolayer results may be attributable to the different experimental conditions, such as the duration of exposure and the dynamic environment of the perfusion model versus the static monolayer culture.

While some bile acids can compromise the BBB, others are actively transported out of the brain. For instance, the related compound taurocholic acid has been shown to be removed from the brain via a specific efflux transport system across the BBB, indicating that mechanisms exist to regulate bile acid levels within the CNS. nih.gov

Table 2: Effects of Taurochenodeoxycholic Acid (TCDCA) on Blood-Brain Barrier (BBB) Permeability

| Experimental Model | Compound | Concentration | Duration | Outcome on BBB Permeability | Reference |

| In situ rat brain perfusion | Taurochenodeoxycholate (TCDC) | 0.2 mM | 1 min perfusion | Increased permeability without ultrastructural damage. | nih.gov |

| In situ rat brain perfusion | Taurochenodeoxycholate (TCDC) | 2.0 mM | 1 min perfusion | Increased permeability with significant structural damage. | nih.gov |

| In vitro RBMEC monolayers | Taurochenodeoxycholic acid | Not specified | 24 hours | Did not significantly increase permeability. | nih.gov |

Advanced Research Methodologies and Experimental Models

In Vitro Cellular and Subcellular Models: A Microcosm for Mechanistic Discovery

In vitro models are foundational to understanding the cellular and molecular actions of TCDCA. These systems allow for controlled investigation into the compound's effects on specific cell types and organelles, laying the groundwork for more complex physiological studies.

Primary Cell Culture Systems (e.g., Hepatocytes, Enterocytes)

Primary cell cultures, which are cells isolated directly from living tissue, offer a high-fidelity model for studying the physiological effects of TCDCA. Sandwich-cultured rat hepatocytes (SCRH) have been instrumental in exploring the relationship between bile acid cytotoxicity and intracellular accumulation. In these models, researchers have observed that the intracellular levels of glycine-conjugated bile acids are significantly higher than their taurine-conjugated counterparts, such as TCDCA, after exposure to the unconjugated form, chenodeoxycholic acid (CDCA). nih.gov This finding highlights the importance of the conjugation process in determining the cytotoxic potential of bile acids. nih.gov

In studies using human fetal hepatocytes, TCDCA has been shown to induce the expression of cellular inhibitor of apoptosis protein 1 (cIAP-1), an anti-apoptotic protein. nih.gov This effect was specific to the taurine (B1682933) conjugate, as glycochenodeoxycholic acid (GCDCA) did not produce the same result. nih.gov The induction of cIAP-1 by TCDCA suggests a potential protective role against apoptosis in hepatocytes, mediated through the protein kinase C and p38 mitogen-activated protein kinase pathways. nih.gov Furthermore, studies on isolated hepatocytes from rainbow trout have demonstrated that bile acid uptake is mediated by a Na+-independent carrier system, which efficiently transports these molecules even at low temperatures. stemcell.com

Established Cell Lines (e.g., HepG2, Caco-2)

Established cell lines, such as the human hepatoma cell line HepG2 and the human colon adenocarcinoma cell line Caco-2, provide robust and reproducible systems for investigating the mechanisms of TCDCA action.

In HepG2 cells, TCDCA has been shown to up-regulate the expression of the anti-apoptotic protein cIAP-1, a finding consistent with studies in primary human hepatocytes. nih.gov This induction of cIAP-1 by TCDCA was found to activate NF-κB-driven transcriptional activity, suggesting a direct role in promoting cell survival pathways. nih.gov Other research has examined the association of various bile salts with HepG2 cells, providing a comparative framework for understanding their interactions with the cell membrane. researchgate.net

Caco-2 cells, which differentiate into a polarized monolayer resembling the intestinal epithelium, are a cornerstone for studying intestinal bile acid transport. These cells are used to model the sodium-dependent transport of conjugated bile acids across the intestinal barrier. drugtargetreview.comnih.gov While many studies use taurocholic acid as the model substrate, the principles of sodium-dependent uptake via the apical sodium-dependent bile acid transporter (ASBT) are directly applicable to TCDCA. nih.govnih.gov These studies allow for the determination of key transport kinetics, providing a quantitative understanding of intestinal bile acid reabsorption. drugtargetreview.comnih.gov

Organoid and Spheroid Culture Methodologies

Three-dimensional (3D) culture systems, including organoids and spheroids, represent a significant leap forward in modeling complex tissue architecture and function. While specific studies focusing exclusively on TCDCA in these models are emerging, the groundwork has been firmly established.

Liver spheroids, generated from primary human hepatocytes or cell lines like HepaRG, have been shown to develop functional bile canaliculi and express key bile acid transporters. rsc.org These models are increasingly used to study drug-induced cholestasis, often by exposing the spheroids to a mixture of bile acids to simulate cholestatic conditions. rsc.org Given that TCDCA is a major bile acid in human bile, its inclusion in such mixtures is critical for accurately modeling cholestatic liver injury. researchgate.net Recent research has even demonstrated that the inclusion of bile acids in the culture medium can enhance the longevity and functional maturation of liver organoids derived from stem cells. researchgate.net

Similarly, intestinal organoids are proving to be invaluable for investigating the impact of bile acids on the gut epithelium. researchgate.net Studies using these models have shown that bile acids can influence intestinal cell proliferation, apoptosis, and the expression of transport proteins. researchgate.net For instance, research on intestinal organoids has revealed that certain bile acids can protect the epithelium from cytokine-induced cell death. nih.govresearchgate.net Although many of these initial studies have utilized other bile acids, they pave the way for future investigations into the specific effects of TCDCA on intestinal organoid physiology and pathophysiology.

Isolated Organelle Studies (e.g., Mitochondria, Endosomes)